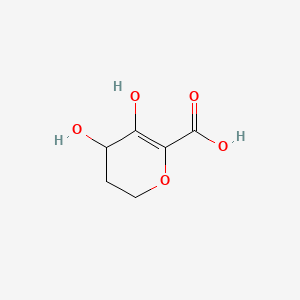
2H-PYRAN-6-CARBOXYLIC ACID, 3,4-DIHYDRO-4,5-DIHYDROXY-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-6-carboxylic acid, 3,4-dihydro-4,5-dihydroxy- is an organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-6-carboxylic acid, 3,4-dihydro-4,5-dihydroxy- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable dihydroxy compound with a carboxylic acid derivative can lead to the formation of the desired pyran ring.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. Catalysts such as molecular iodine or ruthenium carbene complexes can be employed to facilitate the cyclization process. Additionally, solvent-free conditions at ambient temperature and atmospheric pressure have been reported to be effective for the synthesis of substituted pyrans .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-6-carboxylic acid, 3,4-dihydro-4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution pattern.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyran derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-6-carboxylic acid, 3,4-dihydro-4,5-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of 2H-Pyran-6-carboxylic acid, 3,4-dihydro-4,5-dihydroxy- involves its interaction with specific molecular targets and pathways. The dihydroxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydro-2H-pyran-5-carboxylic acid
- Tetrahydro-2H-pyran-3-carboxylic acid
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
- 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid
Uniqueness
2H-Pyran-6-carboxylic acid, 3,4-dihydro-4,5-dihydroxy- is unique due to its specific functional groups and structural configuration. The presence of both dihydroxy and carboxylic acid groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and versatility in various fields .
Eigenschaften
CAS-Nummer |
100313-54-0 |
|---|---|
Molekularformel |
C6H8O5 |
Molekulargewicht |
160.125 |
IUPAC-Name |
4,5-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-3-1-2-11-5(4(3)8)6(9)10/h3,7-8H,1-2H2,(H,9,10) |
InChI-Schlüssel |
DGJSLDRTTXPHQA-UHFFFAOYSA-N |
SMILES |
C1COC(=C(C1O)O)C(=O)O |
Synonyme |
2H-Pyran-6-carboxylicacid,3,4-dihydro-4,5-dihydroxy-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















